19-Aldoandrostenedione

Descripción general

Descripción

19-Oxoandrostenedione is a steroidal hormone that plays a crucial role in the biosynthesis of estrogens from androgens It is an intermediate in the conversion of androstenedione to estrone, catalyzed by the enzyme aromatase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxoandrostenedione typically involves the oxidation of androstenedione. One common method includes the use of cytochrome P450 aromatase, which catalyzes the conversion of androstenedione to 19-Oxoandrostenedione through a series of hydroxylation reactions. The reaction conditions often involve the presence of oxygen and specific cofactors that facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of 19-Oxoandrostenedione may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the aromatase enzyme. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities. The process typically includes steps for the extraction and purification of the product to achieve the desired purity and concentration .

Análisis De Reacciones Químicas

Types of Reactions: 19-Oxoandrostenedione undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into other steroidal compounds.

Reduction: It can be reduced to form different hydroxysteroids.

Substitution: Specific functional groups can be substituted to modify its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Enzymes like aromatase or chemical catalysts like palladium on carbon.

Major Products:

Estrone: Formed through the aromatization process.

19-Hydroxyandrostenedione: An intermediate in the reduction pathway.

Aplicaciones Científicas De Investigación

Chemical Synthesis

19-Aldoandrostenedione serves as a precursor in the synthesis of various steroidal compounds. Its conversion is crucial for developing other steroids, including testosterone and estrogens. The compound can be synthesized through several methods, including:

- Electrochemical Oxidation : Recent studies have shown that this compound can be produced through electrochemical methods, achieving high yields (up to 96%) when oxidizing 19-hydroxyandrost-4-ene-3,17-dione using specific catalysts .

- Biotechnological Approaches : Genetically engineered microorganisms expressing aromatase enzymes can produce this compound in bioreactors, allowing for large-scale production.

Biological Research

In biological studies, this compound is investigated for its role in hormone biosynthesis and regulation. It is particularly significant in:

- Hormone Regulation : The compound is involved in the aromatization process where androgens are converted into estrogens via the enzyme aromatase. This mechanism is critical for understanding hormonal balance within the body .

- Adrenal Steroidogenesis : Research indicates that this compound may influence adrenal steroid hormone production, impacting conditions related to hormonal imbalances .

Medical Applications

The potential therapeutic applications of this compound are being explored in various medical contexts:

- Hormone-related Disorders : It is being studied for its effects on conditions such as polycystic ovary syndrome (PCOS) and other endocrine disorders where androgen levels are disrupted.

- Cancer Research : Investigations are ongoing into its role in hormone-sensitive cancers, particularly breast cancer, where estrogen levels are pivotal .

Industrial Uses

In the pharmaceutical industry, this compound is utilized in the production of steroidal drugs and supplements. Its ability to serve as a building block for more complex steroid structures makes it essential for drug formulation.

Data Tables

Case Studies

-

Electrochemical Production :

A study demonstrated the electrolysis process scaling up to produce 200 g of this compound with a yield of 91%. This method outperformed traditional synthesis routes and showcased its viability for industrial applications . -

Hormonal Impact Studies :

Research involving ALADIN knock-out mice indicated that alterations in adrenal steroidogenesis could be linked to changes in levels of androstenedione following oxidative stress exposure. This study highlighted the importance of this compound in understanding hormonal responses to environmental stressors . -

Steroid Analysis :

A sensitive multisteroid LC-MS/MS assay was developed to analyze various steroids, including this compound. The assay demonstrated impressive recovery rates and selectivity, emphasizing its utility in clinical diagnostics and research settings .

Mecanismo De Acción

The mechanism of action of 19-Oxoandrostenedione involves its conversion to estrogens by the enzyme aromatase. This enzyme catalyzes the hydroxylation of the steroid, leading to the formation of estrone and formic acid. The process involves several intermediate steps, including the formation of 19-hydroxyandrostenedione and 19-oxoandrostenedione. The molecular targets include estrogen receptors, which mediate the biological effects of the resulting estrogens .

Comparación Con Compuestos Similares

Androstenedione: A precursor to both testosterone and estrogens.

19-Norandrostenedione: Similar in structure but lacks a carbon atom at the 19th position.

Testosterone: A primary male sex hormone and anabolic steroid.

Uniqueness: 19-Oxoandrostenedione is unique due to its specific role as an intermediate in the aromatization process, which is essential for estrogen biosynthesis. Unlike other similar compounds, it directly participates in the conversion of androgens to estrogens, making it a critical component in hormone regulation .

Actividad Biológica

19-Aldoandrostenedione (19-AAD) is a steroid compound that plays a significant role in the biological processes associated with steroidogenesis and androgen activity. This article provides an overview of its biological activity, including its mechanisms of action, effects on various tissues, and implications for health and disease.

Overview of this compound

This compound is a derivative of androstenedione, which is a precursor in the biosynthesis of testosterone and other androgens. It is synthesized primarily in the adrenal glands and gonads. The compound has garnered attention due to its potential role in various physiological processes, including:

- Androgenic activity : Serving as a precursor to more potent androgens.

- Estrogenic effects : Through conversion to estrogens via aromatization.

- Influence on metabolic pathways : Affecting lipid metabolism and energy homeostasis.

The biological activity of 19-AAD is primarily mediated through its interaction with androgen receptors (AR) and estrogen receptors (ER). Upon binding to these receptors, it can modulate gene expression related to growth, metabolism, and reproductive functions.

Androgen Receptor Activation

19-AAD can bind to ARs in various tissues, including muscle and adipose tissue. This binding activates signaling pathways that promote:

- Muscle hypertrophy : Enhancing protein synthesis and muscle growth.

- Fat distribution : Influencing body composition by altering fat deposition patterns.

Aromatase Activity

The conversion of 19-AAD to estrogens via the aromatase enzyme (Cytochrome P450 19A1) is crucial for understanding its dual role as both an androgen and estrogen precursor. The kinetics of this reaction suggest that 19-AAD can be efficiently converted to estrone, which has implications for both male and female physiology.

Kinetic Studies

Recent studies have focused on the kinetics of the aromatase reaction involving 19-AAD. The research indicates that:

- The conversion rates are influenced by substrate concentration and enzyme availability.

- 19-AAD exhibits a distinct dissociation constant in comparison to other substrates, indicating its unique interaction profile with aromatase .

Case Studies

Case studies have highlighted the clinical significance of 19-AAD in conditions such as:

- Adrenal hyperplasia : Where elevated levels can lead to increased androgen production.

- Hormone replacement therapy : Investigating the effects of 19-AAD on hormone balance in post-menopausal women .

Data Table: Summary of Biological Effects

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Muscle Growth | AR activation | Potential use in anabolic therapies |

| Fat Metabolism | Modulation of lipid pathways | Influence on obesity and metabolic disorders |

| Estrogen Production | Aromatization via P450 19A1 | Role in hormone replacement strategies |

| Hormonal Imbalance | Altered steroidogenesis | Impact on conditions like PCOS or adrenal disorders |

Propiedades

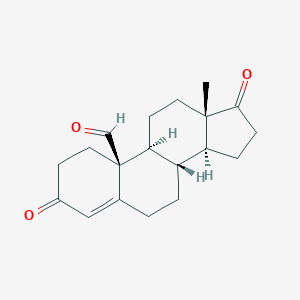

IUPAC Name |

(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCFMDPVHKVRDJ-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242509 | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-49-0 | |

| Record name | 19-Oxoandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Aldoandrostenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Oxo-delta(4) androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-ALDOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07F7694NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.